Cas no 71046-12-3 (1,1,1-trifluoro-3-(5-methylpyridin-2-yl)propan-2-one)

1,1,1-Trifluoro-3-(5-methylpyridin-2-yl)propan-2-one is a fluorinated ketone derivative featuring a pyridine moiety, which enhances its utility as a versatile intermediate in organic synthesis. The trifluoromethyl group imparts electron-withdrawing properties, making it valuable for applications in pharmaceuticals and agrochemicals. Its structural framework allows for further functionalization, enabling the synthesis of complex molecules with potential biological activity. The compound's stability and reactivity under controlled conditions make it suitable for use in cross-coupling reactions and as a building block for heterocyclic compounds. Its well-defined chemical properties ensure reproducibility in research and industrial applications.
1,1,1-trifluoro-3-(5-methylpyridin-2-yl)propan-2-one structure
71046-12-3 structure
Product Name:1,1,1-trifluoro-3-(5-methylpyridin-2-yl)propan-2-one
CAS No:71046-12-3
MF:C9H8F3NO
MW:203.1611328125
MDL:MFCD21776810
CID:4154415
PubChem ID:15357184
Update Time:2025-06-09

1,1,1-trifluoro-3-(5-methylpyridin-2-yl)propan-2-one Chemical and Physical Properties

Names and Identifiers

    • 2-Propanone, 1,1,1-trifluoro-3-(5-methyl-2-pyridinyl)-
    • 1,1,1-Trifluoro-3-(5-methylpyridin-2-yl)propan-2-one
    • 1-(5-Methyl-2-pyridyl)-3,3,3-trifluoro-2-propanone
    • 71046-12-3
    • SCHEMBL13656120
    • UZEJNRGOWDWBBN-UHFFFAOYSA-N
    • AKOS015794023
    • EN300-1930312
    • CS-0291986
    • 1,1,1-trifluoro-3-(5-methylpyridin-2-yl)propan-2-one
    • MDL: MFCD21776810
    • Inchi: 1S/C9H8F3NO/c1-6-2-3-7(13-5-6)4-8(14)9(10,11)12/h2-3,5H,4H2,1H3
    • InChI Key: UZEJNRGOWDWBBN-UHFFFAOYSA-N
    • SMILES: C(F)(F)(F)C(=O)CC1=NC=C(C)C=C1

Computed Properties

  • Exact Mass: 203.05579836Da
  • Monoisotopic Mass: 203.05579836Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 215
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 30Ų

1,1,1-trifluoro-3-(5-methylpyridin-2-yl)propan-2-one Pricemore >>

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Additional information on 1,1,1-trifluoro-3-(5-methylpyridin-2-yl)propan-2-one

The Role of 1,1,1-Trifluoro-3-(5-Methylpyridin-2-Yl)Propan-2-One (CAS No. 71046-12-3) in Modern Chemical and Biomedical Research

1,1,1-Trifluoro-3-(5-methylpyridin-2-yl)propan-2-one, a fluorinated α-ketoester derivative with the CAS registry number CAS No. 71046-12-3, has emerged as a significant compound in contemporary chemical and biomedical research due to its unique structural features and functional properties. This molecule combines the characteristics of a trifluoromethyl ketone group with a substituted pyridine ring system, creating a scaffold that exhibits intriguing reactivity and biological activity. Recent studies have highlighted its potential applications in drug discovery, particularly in the design of enzyme inhibitors and covalent modifiers, as well as its utility as an intermediate in the synthesis of advanced materials.

Structurally, propan-2-one serves as the central ketone moiety, while the trifluoromethyl group attached to the adjacent carbon introduces steric hindrance and electron-withdrawing effects that modulate molecular interactions. The 5-methylpyridin-2-Yl substituent adds aromatic stability and introduces basic nitrogen functionality at position 2 of the pyridine ring. This combination allows for tunable physicochemical properties such as lipophilicity and hydrogen bonding capacity, which are critical for optimizing drug-like behavior. Researchers have leveraged these attributes to explore its role in targeting protein-protein interactions (PPIs), an area where traditional small molecules often struggle due to lack of suitable binding pockets.

In enzymology studies published in Nature Catalysis (Qian et al., 2023), this compound demonstrated remarkable selectivity toward histone deacetylase 6 (HDAC6), a key epigenetic regulator implicated in neurodegenerative diseases. The trifluoromethyl group was shown to form a halogen bond with the enzyme's catalytic pocket through a mechanism involving σ-hole formation at fluorine atoms. This interaction stabilizes enzyme-inhibitor complexes while minimizing off-target effects compared to non-fluorinated analogs. Such findings underscore its potential for developing next-generation HDAC inhibitors with improved pharmacokinetic profiles.

Synthetic chemists have recently refined methods for preparing this compound using environmentally benign protocols. A study from Green Chemistry (Zhao et al., 2024) described an efficient microwave-assisted synthesis employing catalytic amounts of cesium carbonate under solvent-free conditions. This approach achieves yields exceeding 90% within 90 minutes at 80°C, representing a significant advancement over conventional methods that required harsh conditions or extended reaction times. The optimized synthesis pathway is particularly advantageous for large-scale production required in preclinical trials.

In material science applications, researchers at MIT reported using this compound as a crosslinking agent for polyurethane networks in Polymer Chemistry (Smith et al., 2024). The trifluoromethyl group enhances thermal stability by increasing glass transition temperatures by up to 45°C compared to non-fluorinated counterparts when incorporated into polymer matrices via Michael addition reactions. These properties make it promising for developing high-performance biomedical polymers suitable for tissue engineering scaffolds or implantable devices requiring sustained mechanical integrity under physiological conditions.

Bioavailability studies conducted by pharmaceutical teams at Pfizer revealed that structural modifications incorporating this core framework significantly improved oral absorption rates in rodent models (Journal of Medicinal Chemistry, 2023). The methylpyridinyl substituent contributes favorable metabolic stability through steric protection of reactive sites from cytochrome P450 enzymes. Computational docking simulations confirmed that these modifications align with recent guidelines emphasizing fluorine's role in enhancing drug-like properties without compromising safety profiles—a critical consideration given current regulatory trends favoring safer drug candidates.

Clinical translational research has focused on its application as a prodrug carrier system component. A collaborative study between Stanford University and Genentech demonstrated that conjugating therapeutic payloads to this molecule's ketone functionality enables pH-sensitive release mechanisms optimal for tumor microenvironment targeting (Advanced Therapeutics, 2024). The trifluoromethyl group acts as an intramolecular catalyst under acidic conditions (>pH 6), facilitating hydrolysis rates that are precisely controlled through substituent modification—a breakthrough enabling spatiotemporally regulated drug delivery systems.

Spectroscopic analysis using modern NMR techniques has revealed novel insights into its conformational preferences (Journal of Organic Chemistry, 2024). Solid-state NMR studies identified two distinct rotamers around the methylene bridge connecting the pyridine ring and ketone group, which correlate with differing solubility characteristics observed experimentally. These findings suggest opportunities for stereoselective synthesis strategies to produce enantiomerically pure forms with enhanced target specificity—a direction currently being explored by several academic groups.

Toxicological evaluations published in Toxicological Sciences (Lee et al., 2023) showed low acute toxicity profiles when administered intraperitoneally at concentrations up to 50 mg/kg in mice models. Metabolomic analyses indicated rapid renal clearance via glomerular filtration without significant bioactivation pathways observed through phase I/II metabolism studies using UHPLC-QTOF mass spectrometry—a critical advantage over earlier fluorinated compounds prone to toxic metabolite formation.

In cutting-edge CRISPR-based gene editing research reported at the ACS National Meeting (April 2024), this compound was identified as an effective adjuvant for enhancing delivery efficiency of guide RNA constructs across cell membranes without compromising Cas9 activity levels. Fluorous tagging enabled selective removal post-transfection using simple extraction techniques while maintaining cellular viability above 98%—a method offering significant improvements over lipid-based transfection reagents commonly associated with cytotoxicity issues.

Ongoing investigations into its photochemical properties have uncovered unexpected photostabilizing effects when incorporated into conjugated polymer systems used for optogenetic applications (Angewandte Chemie International Edition, submitted). Time-resolved fluorescence microscopy demonstrated >85% retention of photoluminescence intensity after continuous irradiation at wavelengths between 450–550 nm for durations exceeding six hours—a performance metric surpassing commercially available stabilizers like BHT by approximately threefold under identical experimental conditions.

The unique combination of electronic effects from both fluorine substituents and pyridine nitrogen atom creates synergistic interactions beneficial for stabilizing reactive intermediates during medicinal chemistry optimization campaigns. Density functional theory calculations performed by researchers at ETH Zurich confirmed that these substituents lower activation barriers for key metabolic transformations while maintaining overall molecular stability—a balance critical for achieving desired pharmacokinetic parameters such as half-life and distribution volume.

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